

# (R,R)-Lrrk2-IN-7: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R,R)-Lrrk2-IN-7

Cat. No.: B12388186

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of **(R,R)-Lrrk2-IN-7**, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document is intended to serve as a valuable resource for researchers in the fields of neurodegenerative disease, kinase biology, and drug discovery.

## Chemical Structure and Physicochemical Properties

**(R,R)-Lrrk2-IN-7** is a stereoisomer of Lrrk2-IN-7. Its specific stereochemistry is crucial for its biological activity.

Chemical Structure:

- IUPAC Name: 4-((R)-4-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)pyrimidin-4-yl)-1-((1s,4s)-4-cyanocyclohexyl)-1H-indazole-6-carbonitrile
- CAS Number: 2307277-93-4[1]
- SMILES: CC(C)(O)[C@@H]1CCN(C1)c2ncc(nc2)-c3cc4c(cn3)c(cc(c4)C#N)C#N

Physicochemical Properties:

| Property          | Value                       | Reference           |
|-------------------|-----------------------------|---------------------|
| Molecular Formula | C24H26N6O                   | <a href="#">[2]</a> |
| Molecular Weight  | 414.50 g/mol                |                     |
| Solubility        | DMSO: 100 mg/mL (241.25 mM) | <a href="#">[3]</a> |

## Pharmacological Properties

**(R,R)-Lrrk2-IN-7** is a highly potent and selective inhibitor of LRRK2 kinase activity, demonstrating significant potential for in vitro and in vivo studies.

### In Vitro Activity:

| Parameter    | Value        | Species/Cell Line | Reference                               |
|--------------|--------------|-------------------|-----------------------------------------|
| IC50 (LRRK2) | 0.9 nM       |                   | <a href="#">[3]</a> <a href="#">[4]</a> |
| BCRP IC50    | 0.12 $\mu$ M | Human             | <a href="#">[3]</a> <a href="#">[4]</a> |

### In Vivo Activity:

| Parameter                    | Value                                                    | Species              | Conditions                         | Reference                               |
|------------------------------|----------------------------------------------------------|----------------------|------------------------------------|-----------------------------------------|
| EC50 (pS935 LRRK2 reduction) | 0.18 nM                                                  | Rat (brain striatum) | Acute (2 h)<br>PK/PD study         | <a href="#">[3]</a>                     |
| Tolerability                 | No significant histopathology up to 100 mg/kg once a day | Rat                  | 7-day dose limiting toxicity study | <a href="#">[3]</a> <a href="#">[4]</a> |
| AUCtot (at 100 mg/kg)        | 330 $\mu$ M·h                                            | Rat                  | 7-day dose limiting toxicity study | <a href="#">[3]</a> <a href="#">[4]</a> |

Selectivity:

**(R,R)-Lrrk2-IN-7** exhibits over 1000-fold selectivity for LRRK2 compared to a broad panel of other kinases, ion channels, and CYP enzymes.[3][4]

## Signaling Pathways

LRRK2 is a complex, multi-domain protein that functions as a serine/threonine kinase and a GTPase. Its signaling network is intricate and implicated in various cellular processes. Inhibition of LRRK2 kinase activity by compounds like **(R,R)-Lrrk2-IN-7** is a key therapeutic strategy being explored for Parkinson's disease.



[Click to download full resolution via product page](#)

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

## Experimental Protocols

### In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard method for measuring the kinase activity of recombinant LRRK2 in vitro using a radioactive isotope.

**Materials:**

- Recombinant LRRK2 protein (e.g., GST-tagged)
- Myelin Basic Protein (MBP) as a generic substrate
- Kinase assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM  $\beta$ -glycerophosphate)
- ATP solution (10 mM)
- MgCl<sub>2</sub> solution (20 mM)
- [ $\gamma$ -<sup>32</sup>P]ATP
- **(R,R)-Lrrk2-IN-7** or other inhibitors dissolved in DMSO
- 5x Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- Phosphorimager

**Procedure:**

- Prepare a reaction mixture containing the recombinant LRRK2 protein in kinase assay buffer.
- Add the desired concentration of **(R,R)-Lrrk2-IN-7** or DMSO (vehicle control) to the reaction mixture. The final DMSO concentration should not exceed 1%.
- Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.
- Initiate the kinase reaction by adding a mixture of ATP, MgCl<sub>2</sub>, MBP, and [ $\gamma$ -<sup>32</sup>P]ATP. A typical final concentration is 100  $\mu$ M ATP.
- Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[\[5\]](#)
- Stop the reaction by adding 5x Laemmli sample buffer.[\[5\]](#)

- Boil the samples at 95-100°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Quantify the incorporation of  $^{32}\text{P}$  into MBP and LRRK2 (autophosphorylation) using a phosphorimager.
- Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value.

## Cellular Assay for LRRK2 pS935 Inhibition

This protocol outlines a method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at serine 935 (pS935), a widely used biomarker for LRRK2 kinase activity in cells.

### Materials:

- HEK293 cells or other suitable cell line overexpressing LRRK2
- Cell culture medium and supplements
- **(R,R)-Lrrk2-IN-7** or other inhibitors dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2
- Secondary antibodies (HRP-conjugated)
- Western blot apparatus and reagents
- Chemiluminescence detection system

### Procedure:

- Plate the LRRK2-overexpressing cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of **(R,R)-Lrrk2-IN-7** or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Prepare samples for western blotting by adding Laemmli sample buffer and boiling.
- Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against pS935-LRRK2 and total-LRRK2 overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
- Quantify the band intensities for pS935-LRRK2 and total-LRRK2.
- Normalize the pS935 signal to the total LRRK2 signal for each sample.
- Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC<sub>50</sub> value.

## In Vivo Pharmacodynamic Study in Rodents

This protocol provides a general framework for evaluating the in vivo efficacy of an LRRK2 inhibitor by measuring the reduction of pS935 LRRK2 in rodent brain tissue.

## Materials:

- **(R,R)-Lrrk2-IN-7** or other inhibitors formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline)[3]
- Rodents (e.g., rats or mice)
- Oral gavage needles or other appropriate dosing equipment
- Anesthesia and surgical tools for tissue collection
- Homogenization buffer with protease and phosphatase inhibitors
- Equipment for tissue homogenization (e.g., dounce homogenizer or bead beater)
- Western blot or ELISA reagents for pS935 and total LRRK2 detection

## Procedure:

- Acclimate the animals to the housing conditions for at least one week before the experiment.
- Prepare the dosing formulation of **(R,R)-Lrrk2-IN-7** at the desired concentration. A common vehicle can be prepared by mixing DMSO, PEG300, Tween-80, and saline.[3]
- Administer the inhibitor or vehicle control to the animals via the desired route (e.g., oral gavage).
- At a specified time point after dosing (e.g., 2 hours for an acute study), euthanize the animals.[3]
- Rapidly dissect the brain and isolate the region of interest (e.g., striatum).
- Immediately snap-freeze the tissue in liquid nitrogen or proceed with homogenization.
- Homogenize the tissue in ice-cold homogenization buffer.
- Clarify the homogenate by centrifugation to obtain the protein lysate.
- Determine the protein concentration of the lysates.

- Analyze the levels of pS935-LRRK2 and total-LRRK2 in the lysates using western blotting or a quantitative immunoassay (e.g., ELISA).
- Normalize the pS935 signal to the total LRRK2 signal for each animal.
- Compare the pS935/total LRRK2 ratio in the inhibitor-treated group to the vehicle-treated group to determine the *in vivo* target engagement.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel LRRK2 inhibitor.

[Click to download full resolution via product page](#)

Caption: Preclinical Workflow for LRRK2 Inhibitor Development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent LRRK2 inhibitors by ensemble virtual screening strategy and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R,R)-LRRK2-IN-7\_TargetMol [targetmol.com]
- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R,R)-Lrrk2-IN-7: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12388186#r-r-lrrk2-in-7-chemical-structure-and-properties\]](https://www.benchchem.com/product/b12388186#r-r-lrrk2-in-7-chemical-structure-and-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)